N-异丁酰-D-半胱氨酸

描述

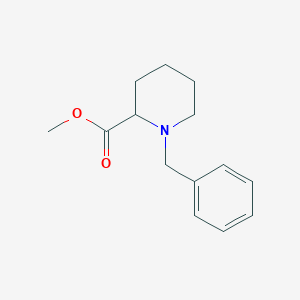

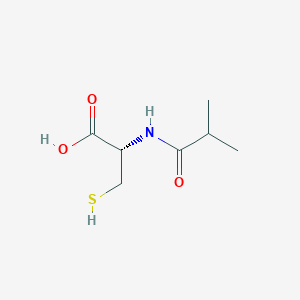

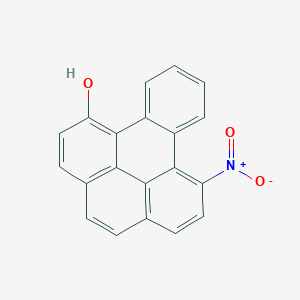

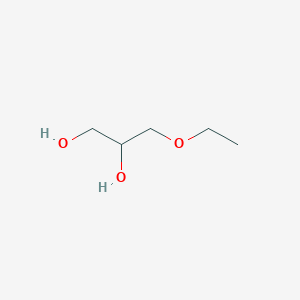

N-Isobutyryl-D-cysteine is a derivative of the amino acid cysteine, where an isobutyryl group is attached to the nitrogen atom of the amino group. This modification can affect the chemical and physical properties of the amino acid, making it a subject of interest in various research areas, including materials science and biomedicine.

Synthesis Analysis

The synthesis of N-Isobutyryl-D-cysteine and its derivatives involves various chemical strategies. Smietana et al. (2008) detailed the synthesis of novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates, aiming to evaluate their antioxidant and anti-HIV properties, suggesting a broader application in disease treatment and prevention due to their enhanced bioavailability compared to acetyl analogs (Smietana et al., 2008).

Molecular Structure Analysis

The molecular structure of N-Isobutyryl-D-cysteine protected gold nanoparticles has been analyzed, showing solubility in water and amenability to chiroptical techniques. Gautier and Bürgi (2006) prepared gold nanoparticles covered with both N-isobutyryl-L-cysteine and N-isobutyryl-D-cysteine, demonstrating the nanoparticles' highly quantized electronic structure and optical activity, which could have implications for nanotechnology and material science applications (Gautier & Bürgi, 2006).

Chemical Reactions and Properties

The chemical reactivity of N-Isobutyryl-D-cysteine has been explored in various studies. For instance, its ability to form self-assembled monolayers (SAMs) on gold surfaces has been investigated, revealing that pH and ion strength can influence the phase transition of these monolayers, which is critical for applications in surface chemistry and sensor development (Zhang et al., 2010).

Physical Properties Analysis

Research on the physical properties of N-Isobutyryl-D-cysteine derivatives, such as their phase behavior and solubility, is essential for their application in various fields. The studies mentioned above provide insights into the solubility of these compounds in different media and their behavior when interacting with metals or forming SAMs.

Chemical Properties Analysis

The chemical properties, including the antioxidant and anti-HIV activities of N-Isobutyryl-D-cysteine derivatives, highlight their potential in medicinal chemistry. The synthesis and evaluation of these derivatives for their biological activities have been a significant focus, with findings suggesting their utility in developing therapeutic agents (Smietana et al., 2008).

科学研究应用

抗真菌活性:

- N-异丁酰-D-半胱氨酸已被发现能抑制各种真菌物种的孢子萌发和菌丝生长,表明其对孢子菌物种引起的真菌感染具有潜在的治疗用途 (Galgóczy等,2009)。

- 另一项研究表明其具有抗真菌活性,特别是对Scedosporium物种的活性,突显了其作为治疗这些病原体感染的替代疗法的潜力 (Galgóczy等,2016)。

生化分析:

- N-异丁酰-D-半胱氨酸已被用于高效液相色谱(HPLC)中,用于测定各种样品中氨基酸对映体的含量,包括海水和化石样品。这表明了它在生化分析和研究中的实用性 (Fitznar et al., 1999)。

- 它还被应用于液相色谱法中通过衍生化测定d-和l-氨基酸,在食品科学和生物科学中有应用 (Brückner等,1994; Brückner等,1995)。

纳米技术:

- 已制备并研究了N-异丁酰-D-半胱氨酸保护的金纳米颗粒,展示了其在紫外-可见光和红外光谱中的光学活性,显示了在纳米技术中的潜在应用 (Gautier & Bürgi, 2006)。

医学研究:

- 研究表明N-异丁酰-D-半胱氨酸在合成具有抗氧化和抗HIV特性的共轭物中的实用性,表明其在HIV治疗和抗氧化疗法中的潜在应用 (Smietana et al., 2008)。

传感器和手性表面:

- 已使用N-异丁酰-D-半胱氨酸修饰的表面制备传感器,用于对氨基酸对映体进行手性识别,突显了其在传感器技术中的应用 (Han et al., 2012; Chen et al., 2012)。

未来方向

N-Isobutyryl-D-cysteine has been used in the derivatization of amino acid mixtures during HPLC analysis of L- and D-amino acids in plants . It’s also been used in the synthesis of chiral quantum dots for photothermal therapy . These applications suggest potential future directions in analytical chemistry and nanomedicine.

属性

IUPAC Name |

(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQXMAXLAHHTK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357425 | |

| Record name | N-Isobutyryl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyryl-D-cysteine | |

CAS RN |

124529-07-3 | |

| Record name | N-Isobutyryl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)